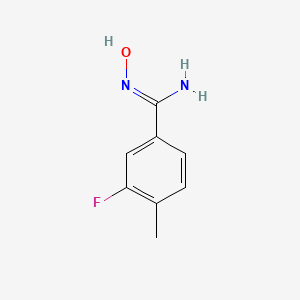
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorescent Probes for Zn(II) Detection
The study conducted by Kimber et al. (2003) on analogs of a Zinquin-related fluorophore reveals the compound's application in detecting Zn(II) ions. The synthesis and spectroscopic study of several methoxy isomers, related to the title compound, showed that these compounds form fluorescent complexes with Zn(II). This property makes them potential candidates for developing specific fluorophores for Zn(II), useful in biochemical and medical research for tracking zinc ion concentration in biological systems Kimber et al., 2003.
Antimicrobial Agents
Research on quinoline clubbed with sulfonamide moiety demonstrates the compound's potential as an antimicrobial agent. The synthesis of new compounds incorporating the quinoline and sulfonamide structures has shown significant activity against Gram-positive bacteria, indicating its applicability in developing new antimicrobials Biointerface Research in Applied Chemistry, 2019.
Inhibitors for Alzheimer’s Disease
A study by Abbasi et al. (2018) on the synthesis of sulfonamides derived from 4-methoxyphenethylamine highlights the neuroprotective application of these compounds. They were tested for their inhibitory effects on acetylcholinesterase, showing promising results as potential therapeutic agents for Alzheimer’s disease. This suggests that derivatives of the title compound could be explored further for their benefits in neurodegenerative diseases Abbasi et al., 2018.
Cancer Research
In cancer research, the title compound and its derivatives have shown potential as apoptosis inducers and anticancer agents. Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, as a potent apoptosis inducer with excellent blood-brain barrier penetration, highlighting its efficacy in breast and other cancer models. This underlines the compound's relevance in developing new anticancer therapies, particularly those targeting brain cancers Sirisoma et al., 2009.
Enzyme Inhibition Studies
Isoquinolinesulfonamides, including derivatives of the title compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. Their ability to selectively inhibit these enzymes, which play crucial roles in various cellular processes, suggests their utility in studying enzyme regulation and potential drug development for diseases where these enzymes are dysregulated Biochemistry, 1984.
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-9-19(15(2)11-14)27(24,25)21-17-8-7-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSMXLJBOFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

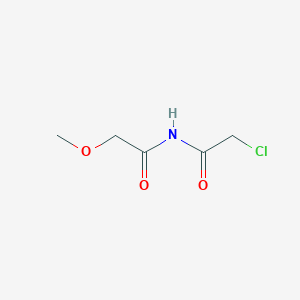
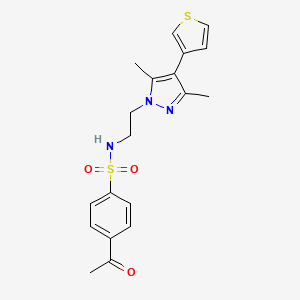
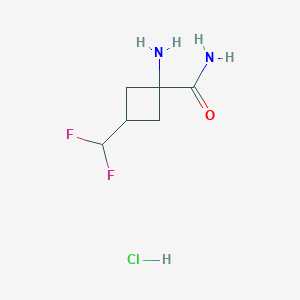
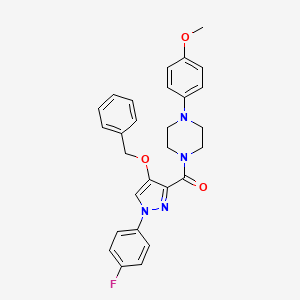
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2734355.png)

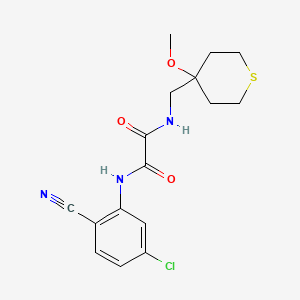
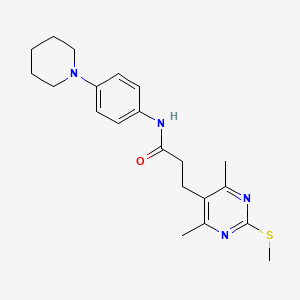
![5-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B2734362.png)
![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide](/img/structure/B2734364.png)

